molecular formula C8H12N2O3S B562874 N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine CAS No. 1260619-59-7

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine

Cat. No. B562874
M. Wt: 219.273
InChI Key: VDKVYEUEJCNDHM-LNEZGBMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite is a chemical compound used as an important reagent in the synthesis of oligonucleotides and antisense drugs .


Physical And Chemical Properties Analysis

This compound has a boiling point of 100 °C at 0.5 mm Hg, a density of 0.949 g/mL at 25 °C, and a refractive index of 1.470 at 20 °C . It is a colorless liquid that is sensitive to moisture and should be stored at -20°C . It is slightly soluble in acetonitrile, benzene, chloroform, and methanol .

Safety And Hazards

The compound is sensitive to moisture and should be stored cold . It is also explosive when heated .

Future Directions

As an important reagent in the synthesis of oligonucleotides and antisense drugs, 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite has significant potential for future research and development in the field of biochemistry and pharmaceuticals .

properties

IUPAC Name

3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKVYEUEJCNDHM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC(CSCCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine

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